molecular formula C18H20N4O2S B12036653 3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine CAS No. 578734-96-0

3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine

Cat. No.: B12036653
CAS No.: 578734-96-0
M. Wt: 356.4 g/mol
InChI Key: NJSDDHHBVRWXED-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of the dimethoxyphenyl and methylbenzylthio groups can be achieved through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and thiols.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the triazole ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its triazole core, which is known for antimicrobial, antifungal, and anticancer activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for research purposes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl and methylbenzylthio groups may enhance the compound’s binding affinity and selectivity, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole: Lacks the methylbenzylthio group, which may result in different biological activities.

    5-((2-Methylbenzyl)thio)-4H-1,2,4-triazole:

    3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-1,2,4-triazole: A structural isomer with potentially different reactivity and biological effects.

Uniqueness

The presence of both the dimethoxyphenyl and methylbenzylthio groups in 3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine makes it unique compared to similar compounds

Properties

CAS No.

578734-96-0

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4O2S/c1-12-6-4-5-7-14(12)11-25-18-21-20-17(22(18)19)13-8-9-15(23-2)16(10-13)24-3/h4-10H,11,19H2,1-3H3

InChI Key

NJSDDHHBVRWXED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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